molecular formula C26H24N2O2 B14740056 Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate CAS No. 5469-98-7

Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate

Cat. No.: B14740056
CAS No.: 5469-98-7
M. Wt: 396.5 g/mol
InChI Key: IGTCKGFNPVAETE-UHFFFAOYSA-N
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Description

Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, an imino group, and a butanoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with diphenylacetonitrile under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or imino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate involves its interaction with specific molecular targets. The cyano and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,3-thiazole-5-carboxylate
  • 2-Methyl-N-{(3Z)-3-[(2-methylphenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline

Uniqueness

Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, setting it apart from similar compounds.

Properties

CAS No.

5469-98-7

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-methylphenyl)imino-4,4-diphenylbutanoate

InChI

InChI=1S/C26H24N2O2/c1-3-30-26(29)23(18-27)25(28-22-16-14-19(2)15-17-22)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,23-24H,3H2,1-2H3

InChI Key

IGTCKGFNPVAETE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=NC1=CC=C(C=C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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